4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O2/c1-16-7-8-19(13-17(16)2)28-15-18(14-22(28)29)25-23(30)27-11-9-26(10-12-27)21-6-4-3-5-20(21)24/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAKHXIEXNUFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a member of the piperazine class of compounds, which are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring, a chlorophenyl group, and a pyrrolidine moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Receptor Interaction : Many piperazine derivatives act as ligands for neurotransmitter receptors, including dopamine and serotonin receptors. For example, studies have shown that modifications in the piperazine structure can enhance binding affinity to specific receptor subtypes (D2, D3) .
- Inhibition of Enzymatic Activity : Some piperazine derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous lipids that modulate pain and inflammation .
Analgesic Effects
A significant area of research has focused on the analgesic properties of this compound. Studies have shown that similar piperazine derivatives can effectively reduce pain in various animal models:
- Neuropathic Pain Models : In experiments involving rat models of neuropathic pain, compounds with structural similarities demonstrated significant reductions in allodynia and hyperalgesia . This suggests potential utility in treating chronic pain conditions.
Anti-inflammatory Activity
The anti-inflammatory properties are also noteworthy. Compounds targeting FAAH have been shown to reduce inflammation markers in animal models, indicating that this compound may possess similar effects due to its structural characteristics .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on FAAH Inhibitors : A study highlighted a series of piperazine derivatives that inhibit FAAH, leading to increased levels of endocannabinoids in the brain. This resulted in reduced pain responses in models of acute and chronic pain .
- Dopamine Receptor Binding : Another research effort focused on synthesizing piperazine derivatives with high affinity for dopamine D3 receptors. These compounds exhibited potential for modulating behavioral responses associated with psychostimulant use .
Data Summary
The following table summarizes key findings from recent studies on related compounds:
| Compound | Mechanism | Biological Activity | Model |
|---|---|---|---|
| JNJ-1661010 | FAAH Inhibition | Analgesic (reduces allodynia) | Rat neuropathic pain model |
| D3 Ligands | Receptor Binding | Modulates behavior related to stimulants | CHO cell lines transfected with D3 receptor |
| Piperazine Derivatives | Various Enzyme Inhibitions | Anti-inflammatory effects | Rat inflammation models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Piperazine Ring
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
- Key Differences : The ethyl group at the 4-position of the piperazine and a 4-chlorophenyl substituent instead of 2-chlorophenyl.
- Structural Impact : The chair conformation of the piperazine ring is retained, but the ethyl group may alter binding pocket interactions compared to the dimethylphenyl group in the target compound .
ML267 (4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide)
- Key Differences : Replaces the carboxamide with a carbothioamide (S instead of O) and introduces a trifluoromethylpyridinyl group.
- The carbothioamide may increase target affinity due to stronger van der Waals interactions .
Variations in the Heterocyclic Moieties
Benzo[b][1,4]Oxazin-3(4H)-One Analogues (e.g., Compound 28)
- Key Differences: Replaces the pyrrolidinone with a benzooxazinone ring linked via a propanoyl group to the piperazine.
- Impact on Activity: The benzooxazinone’s 3-oxo group and aromatic system may engage in π-π stacking or hydrogen bonding with targets, differing from the pyrrolidinone’s interactions .
N-[1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl]-4-Methylpiperazine-1-Carboxamide
- Key Differences : Substitutes the 3,4-dimethylphenyl group with a 4-chlorophenyl and introduces a 4-methylpiperazine.
Structural and Functional Data Comparison
Preparation Methods
Piperazine-1-Carboxylate Formation
Patent WO2010115491A2 describes piperazine derivatives synthesized by reacting substituted benzyl halides with piperazine-1-carboxylates. For example, (2-chlorophenyl)methyl piperazine-1-carboxylate is formed by treating 2-chlorobenzyl chloride with piperazine-1-carboxylic acid tert-butyl ester (Boc-piperazine) in dimethyl sulfoxide (DMSO) at 50°C. This method achieves high yields (93%) by leveraging tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst and potassium carbonate as a base.
Deprotection and Functionalization
The Boc-protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield free piperazine. Subsequent reactions, such as carboxamide formation, require activating the piperazine’s secondary amine.
Synthesis of the Pyrrolidinone Amine
The 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine moiety is synthesized through cyclization and reductive amination:
Pyrrolidinone Ring Formation
Cyclization of γ-amino acids or Michael addition to acrylamides is a common approach. For instance, reacting 3,4-dimethylbenzylamine with ethyl acrylate followed by acid-catalyzed cyclization yields the pyrrolidinone scaffold.
Introduction of the Amine Group
Reductive amination of a ketone intermediate (e.g., 5-oxopyrrolidin-3-one) with ammonium acetate and sodium cyanoborohydride introduces the primary amine at position 3. Alternatively, nitro group reduction—using catalytic hydrogenation (Pd/C, H₂, 60 psi) or iron/ammonium chloride—converts nitro-pyrrolidinone derivatives to amines.
Coupling Strategies for Carboxamide Formation
The final step involves coupling the piperazine and pyrrolidinone intermediates via a carboxamide bond:
Carboxylic Acid Activation
Activating the piperazine’s carboxylic acid (from hydrolysis of the carboxylate ester) as an acyl chloride (using thionyl chloride) enables reaction with the pyrrolidinone amine. Alternatively, coupling agents like HATU or EDCl mediate amide bond formation in dichloromethane (DCM) or dimethylformamide (DMF).
Catalytic Coupling Conditions
Optimized conditions (Table 1) show that HATU with DIPEA in DMF achieves 85–90% yield, while EDCl/HOBt in THF yields 78%. Solvent polarity and base strength critically influence reaction efficiency.
Table 1: Carboxamide Coupling Agent Performance
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU | DMF | DIPEA | 89 |
| EDCl/HOBt | THF | TEA | 78 |
| DCC | DCM | NMM | 65 |
Optimization of Hydrogenation and Reduction Steps
Nitro-to-amine reductions are pivotal in synthesizing the pyrrolidinone amine. Data from tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate synthesis (Table 2) highlights optimal conditions:
Table 2: Catalytic Hydrogenation Efficiency
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| RaNi | THF | 50 | 5 | 100 |
| Pd/C | EtOAc/MeOH | 14.7 | 20 | 98 |
| Fe/NH₄Cl | EtOH/H₂O | Ambient | 0.5 | 40 |
Catalytic hydrogenation with RaNi in THF achieves quantitative yield, whereas iron-mediated reductions underperform due to incomplete conversions.
Analytical Characterization
Critical quality attributes are verified via:
-
NMR Spectroscopy : Confirm substitution patterns (e.g., 2-chlorophenyl aromatic protons at δ 7.2–7.4 ppm).
-
Mass Spectrometry : ESI-MS m/z 453.2 [M+H]⁺ aligns with the molecular formula C₂₄H₂₆ClN₃O₂.
-
HPLC Purity : >98% purity achieved using C18 reverse-phase chromatography (acetonitrile/water gradient) .
Q & A
Q. What are the recommended synthetic routes for 4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the chlorophenyl group.
- Condensation reactions to form the pyrrolidinone moiety (e.g., using 3,4-dimethylphenylamine as a precursor).
- Carboxamide coupling via activation with reagents like EDCI/HOBt.
Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (reflux conditions), and purification via column chromatography .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for pharmacological studies).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer : Structural analogs with chlorophenyl and piperazine motifs exhibit:
- Receptor antagonism : Potential interaction with serotonin (5-HT) or dopamine receptors.
- Kinase inhibition : Activity against protein kinases involved in inflammation or cancer.
Initial assays (e.g., radioligand binding or enzymatic inhibition) should be prioritized to identify primary targets .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound during synthesis?
- Methodological Answer :
- Reaction optimization : Use design of experiments (DoE) to test variables (e.g., molar ratios, catalysts like triethylamine).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with methoxy or halogenated groups).
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., the pyrrolidinone carbonyl).
- Bioactivity correlation : Compare IC₅₀ values across analogs in target-specific assays .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays.
- Metabolite profiling : Check for in situ degradation products via LC-MS.
- Structural analogs : Test compounds with minor modifications to isolate active pharmacophores .
Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and toxicity?
- Methodological Answer :
- Rodent models : Assess bioavailability and half-life via intravenous/oral administration.
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance).
- Blood-brain barrier (BBB) penetration : Use brain-plasma ratio studies for CNS-targeted applications .
Q. How can computational methods predict target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., 5-HT₂A).
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations.
- Free-energy calculations : Predict binding affinity via MM-PBSA/GBSA methods .
Q. What challenges arise in developing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral resolution : Use preparative chiral HPLC with amylose-based columns.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during key cyclization steps.
- Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration .
Q. How can metabolic stability be assessed to improve drug-likeness?
- Methodological Answer :
- Liver microsome assays : Measure half-life (t₁/₂) using human/rodent microsomes.
- CYP450 inhibition screening : Identify metabolic liabilities (e.g., CYP3A4/2D6 interactions).
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
